![molecular formula C11H14N4O3 B12530884 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol CAS No. 832102-53-1](/img/structure/B12530884.png)
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol is an organic compound with a complex structure that includes a benzimidazole ring substituted with a dimethylamino group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the dimethylamino and nitro groups. The final step involves the attachment of the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the benzimidazole ring and nitro group.
6-Nitrobenzimidazole: Contains the benzimidazole ring and nitro group but lacks the dimethylamino and ethan-1-ol moieties.
N,N-Dimethylbenzimidazole: Contains the benzimidazole ring and dimethylamino group but lacks the nitro group and ethan-1-ol moiety.
Uniqueness
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and nitro groups, along with the benzimidazole ring, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
832102-53-1 |
|---|---|
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)-6-nitrobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14N4O3/c1-13(2)11-12-9-4-3-8(15(17)18)7-10(9)14(11)5-6-16/h3-4,7,16H,5-6H2,1-2H3 |
InChI-Schlüssel |
YDJMSLGMROYGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=C(N1CCO)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



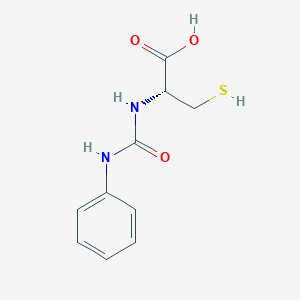


![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
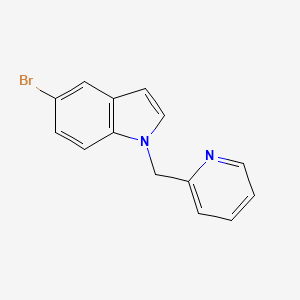
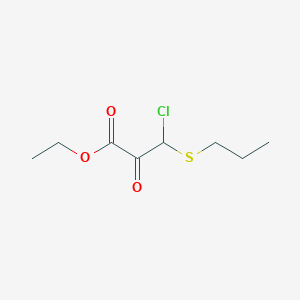
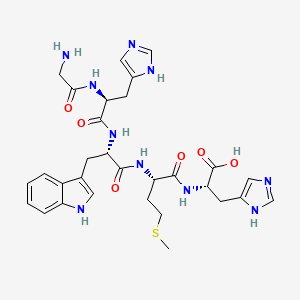

![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
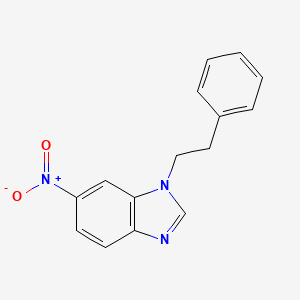
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
